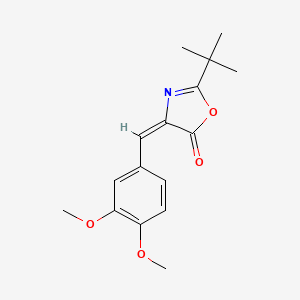
(4E)-2-tert-Butyl-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the dimethoxyphenyl group: This can be done through condensation reactions with appropriate aromatic aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE: Similar structure but contains a sulfur atom instead of oxygen.
2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-IMIDAZOL-5(4H)-ONE: Contains an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of 2-(TERT-BUTYL)-4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specific applications.
属性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
(4E)-2-tert-butyl-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)15-17-11(14(18)21-15)8-10-6-7-12(19-4)13(9-10)20-5/h6-9H,1-5H3/b11-8+ |
InChI 键 |
TZQVMRXUTOICDM-DHZHZOJOSA-N |
手性 SMILES |
CC(C)(C)C1=N/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)O1 |
规范 SMILES |
CC(C)(C)C1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14949390.png)

![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
